molecular formula C22H23N3O5 B13390767 2-(2-(benzyloxycarbonylamino)propanamido)-3-(1H-indol-3-yl)propanoic acid

2-(2-(benzyloxycarbonylamino)propanamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13390767
M. Wt: 409.4 g/mol
InChI Key: OEANOUHCLXZBNG-UHFFFAOYSA-N
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Description

Z-Ala-Trp-OH, also known as N-benzyloxycarbonyl-L-alanyl-L-tryptophan, is a dipeptide composed of the amino acids alanine and tryptophan. This compound is often used in peptide synthesis and research due to its stability and ease of handling. The presence of the benzyloxycarbonyl (Z) protecting group on the N-terminus of the alanine residue makes it a valuable intermediate in the synthesis of more complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Trp-OH typically involves the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala) with L-tryptophan (Trp). This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of Z-Ala-Trp-OH can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large quantities of reagents, making the process more efficient and reproducible. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a resin support, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Trp-OH can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The benzyloxycarbonyl protecting group can be removed by catalytic hydrogenation.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form new peptide bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation reactions.

    Substitution: Carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products

    Oxidation: Kynurenine derivatives.

    Reduction: Deprotected peptides.

    Substitution: Extended peptide chains or modified peptides.

Scientific Research Applications

Z-Ala-Trp-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Z-Ala-Trp-OH is primarily related to its ability to form stable peptide bonds and interact with biological molecules. The tryptophan residue can engage in π-π interactions and hydrogen bonding, which are crucial for its binding to target proteins. The benzyloxycarbonyl group provides stability during synthesis and can be selectively removed to expose the active peptide.

Comparison with Similar Compounds

Similar Compounds

    Z-Ala-Phe-OH: Contains phenylalanine instead of tryptophan.

    Z-Ala-Tyr-OH: Contains tyrosine instead of tryptophan.

    Z-Phe-Ala-OH: Contains phenylalanine and alanine in reverse order.

    Z-Tyr-Ala-OH: Contains tyrosine and alanine in reverse order.

Uniqueness

Z-Ala-Trp-OH is unique due to the presence of the tryptophan residue, which imparts distinct chemical and biological properties. Tryptophan’s indole ring allows for unique interactions with other molecules, making Z-Ala-Trp-OH particularly useful in studies involving protein structure and function.

Biological Activity

2-(2-(benzyloxycarbonylamino)propanamido)-3-(1H-indol-3-yl)propanoic acid is a complex organic molecule that combines features of both indole and amino acid structures. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 338.36 g/mol
  • Appearance : White to slightly pale yellow crystalline powder
  • Melting Point : 121-126°C
  • Boiling Point : 619.1°C at 760 mmHg

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzyloxycarbonyl group and the coupling of the indole moiety with an amino acid derivative. The detailed synthetic pathway can be optimized for yield and purity, which is essential for subsequent biological evaluations.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound could inhibit cell proliferation in human cancer cell lines, with IC50 values indicating its potency.

Cell Line IC50 (µM) Reference
K56283.20
HeLa>100
MCF7<50

Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. Inhibition of COX activity can lead to reduced inflammation and pain, making it a candidate for further development as an anti-inflammatory agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of inflammatory mediators like prostaglandins.
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown activity as GPCR agonists, suggesting a potential pathway for this compound's action.

Case Studies

Several case studies have explored the pharmacological properties of related compounds:

  • A study on a derivative indicated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use in oncology.
  • Research involving inflammatory models demonstrated reduced edema and pain response when treated with similar indole-based compounds.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEANOUHCLXZBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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